molecular formula C16H15ClN2O3S B6622112 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide CAS No. 851184-60-6

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide

Cat. No.: B6622112
CAS No.: 851184-60-6
M. Wt: 350.8 g/mol
InChI Key: ODJLRXBNFLFJCD-UHFFFAOYSA-N
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Description

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloro group, an indane moiety, and a sulfamoylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2,3-dihydro-1H-indene-5-amine to form an intermediate, which is then treated with sulfamoyl chloride to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of sulfonamide-sensitive enzymes, which play crucial roles in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzoic acid
  • 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylaniline
  • 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylphenylacetamide

Uniqueness

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-14-7-5-12(9-15(14)23(18,21)22)16(20)19-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3H2,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJLRXBNFLFJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328136
Record name 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675684
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851184-60-6
Record name 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-3-sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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